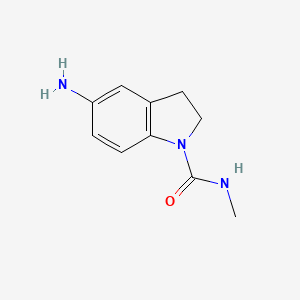

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide

Descripción

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Propiedades

IUPAC Name |

5-amino-N-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHZBKGLGOMMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488738 | |

| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62368-26-7 | |

| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of indoline with appropriate reagents to introduce the amino and carboxamide groups. For instance, the Tscherniac-Einhorn reaction can be employed, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is . It features an indole core with an amino group and a carboxamide group, which are crucial for its reactivity and biological interactions.

Synthesis Methods:

- Tscherniac-Einhorn Reaction: This method involves the reaction of indoline with specific reagents to introduce the amino and carboxamide groups.

- Industrial Production: Large-scale synthesis often employs continuous flow reactors and automated platforms to optimize yield and purity.

Chemistry

This compound serves as a building block in the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been studied for various biological activities:

- Antiviral Activity: It inhibits viral replication by targeting specific viral enzymes.

- Anticancer Activity: Research indicates significant effects against various cancer cell lines, particularly pancreatic cancer.

- Antimicrobial Activity: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Medicine

Ongoing research aims to explore its therapeutic potential in treating diseases such as cancer and viral infections. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity critical to disease pathways.

Industry

The compound is utilized in developing new materials and pharmaceuticals, highlighting its versatility in industrial applications.

Biological Activities

Research has shown that this compound exhibits several notable biological activities:

Antiviral Activity

Studies indicate that this compound can inhibit viral replication effectively. It has been shown to target viral enzymes essential for the replication process, suggesting potential applications in antiviral therapies.

Anticancer Activity

In vitro studies have demonstrated that treatment with this compound results in reduced viability of pancreatic cancer cells. The compound's ability to induce apoptosis in these cells marks it as a promising candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

The compound has exhibited potent antimicrobial effects. For instance:

- Minimum Inhibitory Concentration (MIC): It shows an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties.

Case Studies

Case Study 1: Anticancer Efficacy

A study involving pancreatic cancer cell lines showed that treatment with this compound led to a significant reduction in colony formation and increased apoptosis rates. The IC50 values indicated strong potency against cancer cells compared to non-cancerous cells.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited an MIC of 0.98 μg/mL against MRSA, highlighting its potential as a novel treatment option for resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Indoline: A precursor in the synthesis of 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide.

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of amino and carboxamide groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features an indole core with an amino and a carboxamide group. Its synthesis can be achieved through various methods, including the Tscherniac-Einhorn reaction, which involves indoline and specific reagents to introduce the necessary functional groups.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Studies have shown that this compound possesses antiviral properties. It inhibits viral replication by targeting specific viral enzymes, suggesting its potential use in treating viral infections.

Anticancer Activity

The compound has demonstrated significant anticancer effects across various cancer cell lines. For instance, it has been reported to reduce cell viability in pancreatic cancer models by inhibiting key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli indicate potent antibacterial effects, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes critical for disease progression or modulate receptor activity, leading to therapeutic effects. For example, its interaction with DDR1 (Discoidin Domain Receptor 1) has been highlighted as a mechanism for its anticancer activity .

Case Studies

Several studies have provided insights into the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study involving pancreatic cancer cell lines, treatment with the compound resulted in a significant reduction in colony formation and increased apoptosis rates. The IC50 values indicated strong potency against cancer cells compared to non-cancerous cells .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a novel treatment option for resistant bacterial strains .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, intermediates like 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide can be reacted with amines (e.g., N-methylamine) under catalysis by 4-(dimethylamino)pyridine (DMAP) in DMF, followed by purification via Combiflash chromatography (0–20% ethyl acetate in hexane) . Key optimization steps include:

- Temperature control : Reflux conditions (e.g., 80–100°C) for 3–5 hours to ensure complete conversion .

- Purification : Gradient elution chromatography to isolate the product (38–42% yields reported) .

- Analytical validation : Use of ¹H NMR (500 MHz) and mass spectrometry (EI: m/z = 411.3 [M⁺]) to confirm purity and structure .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : A combination of techniques ensures robust characterization:

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers is often limited. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .

- Derivatization : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) on the indole core to enhance hydrophilicity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been observed for indole-1-carboxamide derivatives in biological assays?

- Methodological Answer : SAR studies highlight the importance of:

- N-methyl group : Critical for binding affinity; removal reduces activity by 10-fold in allosteric modulation assays .

- Substituent position : 5-Amino groups enhance solubility but may sterically hinder target engagement. Compare analogs with 5-chloro or 5-nitro substituents for activity trade-offs .

- Table: Activity of Select Derivatives

| Substituent (Position) | Target (IC₅₀) | Assay Type |

|---|---|---|

| 5-Amino (R₁) | 150 nM (GPCR X) | cAMP inhibition |

| 5-Chloro (R₁) | 85 nM (Kinase Y) | ATP-competitive |

Q. How can computational modeling guide the design of novel analogs with improved pharmacokinetic properties?

- Methodological Answer : Use in silico tools to:

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Contradictions often arise from assay variability. Mitigate by:

- Standardizing protocols : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can the indole core be functionalized to create fluorescent or biotinylated probes for target engagement studies?

- Methodological Answer : Derivatization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.